Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0): A Comprehensive Technical Guide for Drug Development
Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0): A Comprehensive Technical Guide for Drug Development
Executive Summary & Chemical Identity
Methyl 2-morpholin-4-ylbenzoate (CAS 223560-37-0) is a highly versatile heterocyclic building block in modern medicinal chemistry. Featuring a morpholine ring conjugated to an ortho-substituted methyl benzoate scaffold, this intermediate is strategically utilized to modulate the physicochemical properties—such as aqueous solubility, lipophilicity, and hydrogen-bonding capacity—of downstream active pharmaceutical ingredients (APIs). It serves as a critical precursor in the synthesis of kinase inhibitors, antisecretory agents, and other targeted therapeutics.
Table 1: Physicochemical Properties of Methyl 2-morpholin-4-ylbenzoate
| Property | Value |
| CAS Number | 223560-37-0 |
| Chemical Formula | C12H15NO3 |
| Molecular Weight | 221.25 g/mol |
| IUPAC Name | Methyl 2-(morpholin-4-yl)benzoate |
| Appearance | Pale yellow to off-white solid/oil |
| Structural Features | Morpholine ring (H-bond acceptor/basic center), Methyl ester (electrophilic center) |
Structural Rationale in Medicinal Chemistry
Expertise & Experience: The Causality of Scaffold Selection
In rational drug design, the incorporation of a morpholine moiety is rarely an arbitrary decision. Morpholine serves as a "privileged structure" due to its unique balance of a basic nitrogen atom and a hydrogen-bond accepting oxygen. When conjugated to a benzoate core, it provides several distinct pharmacological advantages:
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Pharmacokinetic Optimization: The morpholine oxygen reduces overall lipophilicity (LogP) compared to a piperidine analog. This subtle shift significantly improves aqueous solubility and oral bioavailability, mitigating the "brick dust" properties often associated with flat, aromatic kinase inhibitors.
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Target Engagement (Kinase Hinge-Binding): The morpholine ring frequently occupies the ATP-binding pocket of kinases. The oxygen atom acts as a critical hydrogen-bond acceptor, interacting directly with the amide backbone of the hinge region (typically valine or methionine residues), anchoring the inhibitor in the active site.
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Synthetic Versatility: The methyl ester acts as a protected carboxylic acid or a reducible functional group. It allows the molecule to survive harsh cross-coupling conditions before being hydrolyzed to an acid or reduced to an alcohol (e.g., (2-morpholin-4-yl-phenyl)methanol) for further elaboration.
Synthetic Methodologies & Protocols
Trustworthiness: Self-Validating Experimental Workflows
The synthesis of Methyl 2-morpholin-4-ylbenzoate typically proceeds via a Nucleophilic Aromatic Substitution (SNAr). The causality behind this route relies on the presence of the electron-withdrawing methyl ester group ortho to the leaving group (fluorine). This arrangement sufficiently lowers the LUMO of the aromatic ring, allowing the morpholine nitrogen to attack the electrophilic carbon.
Protocol: SNAr Synthesis of Methyl 2-morpholin-4-ylbenzoate
This protocol is designed as a self-validating system, incorporating in-process controls to ensure high purity and yield.
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Reagent Preparation: Dissolve 1.0 equivalent of methyl 2-fluorobenzoate in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N2 or Ar) to prevent oxidative side reactions.
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Nucleophile Addition: Add 1.5 equivalents of morpholine and 2.0 equivalents of anhydrous potassium carbonate (K2CO3).
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Causality: K2CO3 acts as a non-nucleophilic base to scavenge the hydrofluoric acid (HF) byproduct. This prevents the protonation of the morpholine nitrogen, maintaining its nucleophilicity and driving the equilibrium forward.
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Thermal Activation: Heat the reaction mixture to 80°C for 24–48 hours.
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Validation: Monitor conversion via TLC (Hexane:EtOAc 8:2) or LC-MS until the starting material is completely consumed.
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Workup: Cool to room temperature and quench with distilled water. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine (3x) to remove residual DMF, which can interfere with crystallization.
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Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel column chromatography (hexane/ethyl acetate gradient) to yield the pure product.
Synthetic workflow for Methyl 2-morpholin-4-ylbenzoate via SNAr reaction.
Downstream Applications in Targeted Therapeutics
Methyl 2-morpholin-4-ylbenzoate is a highly sought-after precursor for several classes of advanced therapeutics, particularly in oncology and gastroenterology.
H+/K+-ATPase Inhibitors
The methyl ester of this compound can be cleanly reduced using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield (2-morpholin-4-yl-phenyl)methanol (CAS 465514-33-4). As detailed by Yamada et al. [1], this alcohol is a critical intermediate in the synthesis of substituted imidazoles. These derivatives act as potent, reversible inhibitors of the gastric H+/K+-ATPase pump, offering a differentiated mechanism of action compared to traditional proton pump inhibitors (PPIs) like omeprazole.
PI3K/AKT/mTOR Pathway Inhibitors
Morpholine-substituted aromatics are hallmark motifs in the design of phosphoinositide 3-kinase (PI3K) inhibitors [2]. Hyperactivation of the PI3K/AKT/mTOR pathway is a primary driver of survival and proliferation in numerous human cancers. The morpholine ring derived from building blocks like Methyl 2-morpholin-4-ylbenzoate is frequently utilized to mimic the adenine ring of ATP.
Furthermore, recent structural optimizations have utilized morpholine-based scaffolds to create novel MEK/PI3K bifunctional inhibitors [3]. By tethering a MEK-targeting pharmacophore to a morpholine-bearing PI3K core, researchers can simultaneously block two parallel survival cascades, preventing the compensatory signaling that often leads to drug resistance in monotherapy.
Mechanism of morpholine-based PI3K inhibitors in the PI3K/AKT/mTOR signaling pathway.
References
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Title: 2-[(2-Aminobenzyl)sulfinyl]-1-(2-pyridyl)-1,4,5,6-tetrahydrocyclopent[d]imidazoles as a Novel Class of Gastric H+/K+-ATPase Inhibitors Source: Journal of Medicinal Chemistry (1996) URL: [Link] [1]
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Title: Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines Source: Molecules / PubMed Central (2018) URL: [Link][1]
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Title: Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors Source: European Journal of Medicinal Chemistry / PubMed (2022) URL: [Link][2]
Sources
- 1. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
